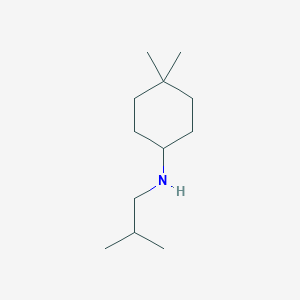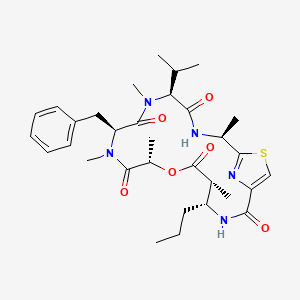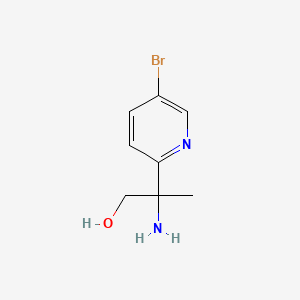
1-(1,1-Difluoroethyl)-3-fluoro-5-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,1-Difluoroethyl)-3-fluoro-5-nitrobenzene is an aromatic compound characterized by the presence of fluorine and nitro groups attached to a benzene ring. The compound’s structure includes a difluoroethyl group at the first position, a fluoro group at the third position, and a nitro group at the fifth position on the benzene ring. This unique arrangement of substituents imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction is carried out under specific conditions, including the presence of a nickel catalyst and appropriate solvents, to achieve high yields of the desired product.
Industrial Production Methods: Industrial production of 1-(1,1-Difluoroethyl)-3-fluoro-5-nitrobenzene may involve large-scale synthesis using similar catalytic processes. The use of 1,1-difluoroethyl chloride as a starting material is advantageous due to its availability and cost-effectiveness . Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: 1-(1,1-Difluoroethyl)-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The presence of electron-withdrawing groups like nitro and fluoro makes the compound susceptible to nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoroethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Amino Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the oxidation of the difluoroethyl group.
科学的研究の応用
1-(1,1-Difluoroethyl)-3-fluoro-5-nitrobenzene finds applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential biological activity due to the presence of fluorine and nitro groups, which can influence molecular interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the fluorine and nitro substituents.
作用機序
The mechanism by which 1-(1,1-Difluoroethyl)-3-fluoro-5-nitrobenzene exerts its effects is primarily related to its ability to interact with biological molecules. The presence of fluorine atoms can enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modulate biological pathways .
類似化合物との比較
1-(1,1-Difluoroethyl)-4-nitrobenzene: Similar structure but with the nitro group at the fourth position.
1-(1,1-Difluoroethyl)-2-fluoro-5-nitrobenzene: Similar structure but with the fluoro group at the second position.
Uniqueness: 1-(1,1-Difluoroethyl)-3-fluoro-5-nitrobenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The combination of difluoroethyl, fluoro, and nitro groups in this particular configuration imparts distinct chemical properties that may not be observed in its analogs .
特性
分子式 |
C8H6F3NO2 |
|---|---|
分子量 |
205.13 g/mol |
IUPAC名 |
1-(1,1-difluoroethyl)-3-fluoro-5-nitrobenzene |
InChI |
InChI=1S/C8H6F3NO2/c1-8(10,11)5-2-6(9)4-7(3-5)12(13)14/h2-4H,1H3 |
InChIキー |
UTGBRSHNVOSETB-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=CC(=C1)F)[N+](=O)[O-])(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B15279061.png)
![7-(3-Bromophenyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B15279071.png)

![Bicyclo[3.2.1]octane-1-carboxamide](/img/structure/B15279076.png)
![(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B15279092.png)



![Methyl 4-((7-hydroxy-5-((methoxycarbonyl)amino)-1H-pyrazolo[4,3-d]pyrimidin-1-yl)methyl)-3-methoxybenzoate](/img/structure/B15279103.png)


